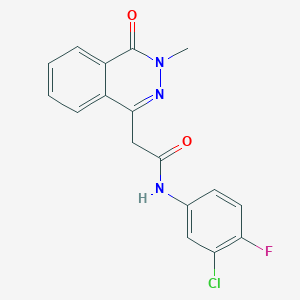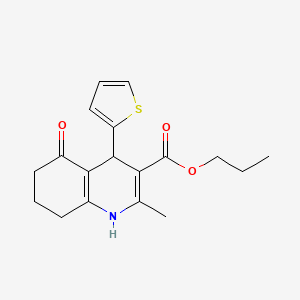![molecular formula C31H36N4O5S B12491107 3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491107.png)
3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a combination of aromatic rings, piperazine, and carbamothioyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the triethoxybenzamide core: This can be achieved by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the piperazine moiety: The piperazine derivative can be synthesized by reacting phenylcarbonyl chloride with piperazine.
Coupling of the two fragments: The final step involves coupling the benzamide core with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and piperazine moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. It can also bind to neurotransmitter receptors, modulating their activity and affecting signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-trimethoxy-N-(4-((6-phenylthieno(2,3-d)pyrimidin-4-yl)oxy)phenyl)benzamide
- 3,4,5-triethoxy-N-[4-(4-morpholinyl)phenyl]benzamide
Uniqueness
3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its combination of triethoxybenzamide and piperazine moieties, which confer specific binding properties and biological activities. This makes it distinct from other similar compounds that may lack one or more of these functional groups .
Propiedades
Fórmula molecular |
C31H36N4O5S |
|---|---|
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C31H36N4O5S/c1-4-38-26-20-23(21-27(39-5-2)28(26)40-6-3)29(36)33-31(41)32-24-14-10-11-15-25(24)34-16-18-35(19-17-34)30(37)22-12-8-7-9-13-22/h7-15,20-21H,4-6,16-19H2,1-3H3,(H2,32,33,36,41) |
Clave InChI |
GXLHKNOKWAPKGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[(4-methyl-5-{1-[(phenylcarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12491043.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12491048.png)

![4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12491064.png)
![6-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12491066.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylcyclohexyl)piperazine](/img/structure/B12491068.png)

![N-(2-cyanoethyl)-N-({5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}methyl)methanesulfonamide](/img/structure/B12491078.png)

![Ethyl 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12491087.png)
![2-(2-chlorophenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12491088.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491101.png)
